

Comprehensive Guide: Mass Spectrometry Fragmentation Patterns of 4-Isopropylthiazol-2-one[1][2]

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 2(3H)-Thiazolone, 4-(1-methylethyl)- |
| CAS No.: | 104514-85-4 |
| Cat. No.: | B009523 |

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Executive Summary & Compound Profile

4-Isopropylthiazol-2-one (C₆H₉NOS, MW 143.[1][2]19) is a functionalized heterocyclic scaffold often utilized as a chiral auxiliary intermediate or a pharmacophore in fragment-based drug discovery.[1][2] Its analysis requires a nuanced understanding of how the thiazolone core behaves under different ionization energies compared to its fully aromatic (thiazole) or saturated (thiazolidinone) counterparts.[1]

This guide objectively compares the mass spectrometric "performance"—defined here as ionization efficiency, spectral fingerprint richness, and limit of detection (LOD)—between Electron Ionization (EI) and Electrospray Ionization (ESI).[1][2] It further elucidates the specific fragmentation pathways that distinguish this compound from structural analogs.[1]

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

- Molecular Formula: C₆H₉NOS[1][2]

- Exact Mass: 143.0405[2]
- Key Structural Features:
 - C2 Carbonyl: Susceptible to neutral loss of CO (28 Da).[1]
 - C4 Isopropyl Group: Prone to α -cleavage and McLafferty-like rearrangements.[2]
 - Thiazolone Ring: Exhibits specific ring-opening mechanisms distinct from pure thiazoles. [1][2]

Performance Comparison: Ionization Modalities

For structural elucidation and quantification, the choice between EI (Hard Ionization) and ESI (Soft Ionization) dictates the quality of the spectral data.

Comparative Analysis: EI vs. ESI

| Feature | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI, Positive Mode) |
|--------------------------|--|---|
| Primary Ion Observed | M ⁺ (Radical Cation, m/z 143). [1][2] Often low intensity due to fragmentation.[1] | [M+H] ⁺ (Protonated, m/z 144). Dominant base peak.[1] |
| Fragmentation Richness | High. Provides a detailed structural fingerprint suitable for library matching (NIST).[1] | Low (in MS1). Requires MS/MS (CID) to generate structural fragments.[1][2] |
| Limit of Detection (LOD) | Moderate (ng range). Limited by background noise in complex matrices.[1] | Superior (pg range). Ideal for trace analysis in biological fluids (LC-MS).[1][2] |
| Structural Insight | Excellent for confirming the isopropyl vs. propyl isomerism via branching ratios. | Excellent for molecular weight confirmation but poor for isomer differentiation without MS/MS.[1] |
| Key Limitation | Molecular ion may be absent if the C4-isopropyl bond is labile. [1] | Susceptible to ion suppression in complex matrices (e.g., plasma).[1][2] |

Scientist's Verdict:

- Use EI (GC-MS) for synthesis verification and impurity profiling.[1][2] The hard ionization forces ring cleavage, confirming the thiazolone core structure.
- Use ESI (LC-MS/MS) for pharmacokinetic (PK) studies.[1][2] The soft ionization preserves the molecular ion, allowing for high-sensitivity MRM (Multiple Reaction Monitoring) transitions (e.g., 144 ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

102).[2]

Detailed Fragmentation Mechanics

The fragmentation of 4-isopropylthiazol-2-one is governed by three competitive pathways: Neutral Loss of CO, Substituent Cleavage, and Ring Fission.[1][2]

Pathway A: The "Thiazolone Signature" (Loss of CO)

Unlike thiazoles, thiazol-2-ones possess a carbonyl group.[1][2] Under EI, the radical cation (M^+ , m/z 143) undergoes a characteristic extrusion of carbon monoxide.[2]

- Mechanism: Contraction of the 5-membered ring followed by CO ejection.[1]
- Diagnostic Ion: m/z 115 $[M - 28]^+$.
- Note: This transition is virtually absent in 4-isopropylthiazole (the aromatic analog), making it a critical differentiator.[1][2]

Pathway B: Isopropyl Group Degradation

The isopropyl substituent at C4 is a major site of fragmentation.[1]

- Methyl Loss: Simple m/z 128 $[M - 15]^+$ -cleavage of a methyl group from the isopropyl chain.
 - Transition: 143
- Propene Loss (McLafferty-like): A hydrogen transfer from the isopropyl methyl group to the ring nitrogen or sulfur, followed by elimination of propene (C_3H_6).[1]
 - Transition: 143
- Differentiation: A straight-chain propyl isomer would favor ethylene loss ($M-28$) or ethyl radical loss ($M-29$) rather than the clean propene loss seen here.[1][2]

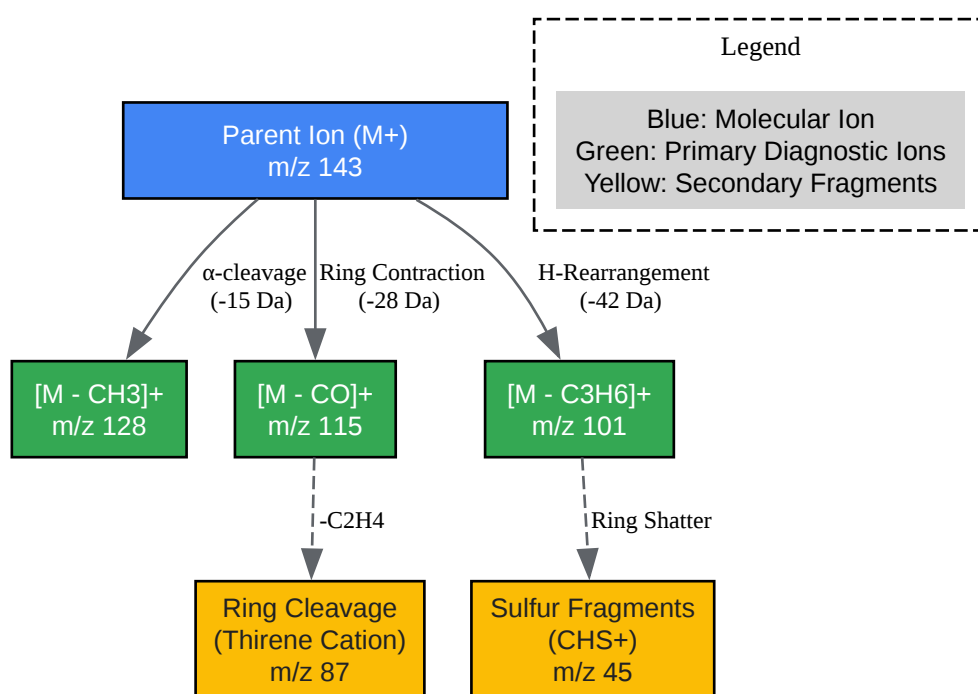
Pathway C: Ring Fission (RDA-like Cleavage)

High-energy collisions (EI or high-energy CID) cause the heterocyclic ring to shatter.[1][2]

- Cleavage: Breaking of the N-C2 and C4-C5 bonds.[1]
- Fragment: Formation of sulfur-containing fragments such as CS⁺ (m/z 44) or OCS⁺ (m/z 60). [1][2]

Visualizing the Fragmentation Tree

The following diagram maps the logical flow of precursor ions to product ions, color-coded by the mechanism of formation.



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Caption: Fragmentation pathway of 4-isopropylthiazol-2-one. The loss of CO (m/z 115) and Propene (m/z 101) are the primary diagnostic transitions.[1]

Experimental Protocols

To replicate these results, follow these self-validating protocols.

Protocol A: GC-MS (EI) for Structural Confirmation[1][2]

- Instrument: Agilent 7890/5977 (or equivalent).
- Column: HP-5ms (30m x 0.25mm, 0.25µm film).[1][2]
- Inlet: Splitless mode, 250°C.
- Oven Program:
 - Hold 60°C for 1 min.
 - Ramp 20°C/min to 280°C.
 - Hold 3 min.
- MS Source: 230°C, 70 eV.[1][2]
- Validation Check: Ensure the m/z 69 (CF₃) and m/z 219 (PFTBA) tune ions are within ±0.2 Da. The ratio of m/z 143 to m/z 101 should be consistent across injections (>5%).[1]

Protocol B: LC-MS/MS (ESI) for Quantification[1][2]

- Instrument: Triple Quadrupole (e.g., Sciex 6500+).[1][2]
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.[1]
 - B: 0.1% Formic Acid in Acetonitrile.[1]
- Gradient: 5% B to 95% B over 5 mins.
- Source Parameters:
 - Curtain Gas: 30 psi.[1]
 - IonSpray Voltage: 5500 V.[1]
 - Temperature: 450°C.

- MRM Transitions (Positive Mode):
 - Quantifier:144.1 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

102.1 (Loss of Propene, high intensity).[2]
 - Qualifier:144.1 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

116.0 (Loss of CO, specific to thiazolone).[2]
- Validation Check: The Quant/Qual ratio must remain within 20% of the reference standard.

Comparison with Structural Alternatives

To ensure specificity, the analyst must distinguish the target from these common analogs:

| Compound | Structure Diff | Key MS Difference |
|------------------------------|-----------------|---|
| 4-Isopropylthiazole | Lacks C=O[1][2] | No loss of 28 Da (CO). Base peak often m/z 127 (M ⁺).[1] |
| 4-Isopropylthiazolidin-2-one | Saturated C4-C5 | M ⁺ is 145 (+2 Da). Fragmentation is dominated by ring opening rather than aromatization. |
| 2-Isopropylthiazole | Isomer | Different fragmentation ratios. The isopropyl at C2 is more stable; loss of nitrile (RCN) is more common than CO loss.[1] [2] |

References

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